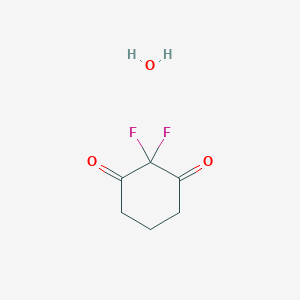

2,2-Difluorocyclohexane-1,3-dione hydrate

Descripción

Contextualization within Fluorinated Cyclic Dicarbonyl Compounds

2,2-Difluorocyclohexane-1,3-dione (B7810504) belongs to the family of fluorinated cyclic 1,3-dicarbonyl compounds. Unlike their non-fluorinated counterparts which often exist in a keto-enol tautomeric equilibrium, 2,2-difluoro-1,3-diketones are typically found in their keto form. beilstein-journals.org The high electronegativity of the fluorine atoms influences the electron distribution within the molecule, impacting its reactivity and stability.

The synthesis of such compounds can be challenging. Electrophilic fluorinating agents are often employed to introduce fluorine atoms onto the dicarbonyl scaffold. For instance, 1,3-dicarbonyl compounds can be efficiently converted to their 2-monofluoro and subsequently to 2,2-difluoro derivatives using reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. rsc.org While monofluorination can be rapid, the second fluorination step is often slower. beilstein-journals.org Another approach involves the direct fluorination of 1,3-diketones using fluorine gas in the presence of a mediating agent like quinuclidine (B89598) to facilitate the formation of the difluorinated product. beilstein-journals.orgnih.gov

Table 1: Comparison of Fluorinated and Non-Fluorinated 1,3-Diketones

| Feature | Non-Fluorinated 1,3-Diketones (e.g., 1,3-Cyclohexanedione) | gem-Difluorinated 1,3-Diketones (e.g., 2,2-Difluorocyclohexane-1,3-dione) |

|---|---|---|

| Tautomerism | Exists in a significant keto-enol equilibrium. wikipedia.org | Predominantly exists in the diketo form. beilstein-journals.org |

| Hydration | Less prone to hydration. | Carbonyl groups are prone to hydration due to adjacent CF₂ group. sapub.org |

| Synthesis | Typically synthesized via methods like the Dieckmann or Claisen condensation. mdpi.com | Synthesized via electrophilic fluorination of the corresponding diketone. beilstein-journals.orgrsc.org |

Academic Significance and Research Imperatives in Fluorine Chemistry

The study of fluorinated organic compounds, including 2,2-Difluorocyclohexane-1,3-dione hydrate (B1144303), is of immense academic interest. The introduction of fluorine atoms, and particularly the gem-difluoromethylene (CF₂) group, into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govnih.gov These changes can include increased metabolic stability, enhanced lipophilicity, and altered bioavailability, which are highly desirable traits in medicinal chemistry. researchgate.netenamine.net

Research imperatives in this area focus on several key aspects:

Developing Novel Synthetic Methods: The creation of efficient and selective methods for introducing CF₂ groups into complex molecules remains a significant challenge. beilstein-journals.orgnih.gov

Understanding Structure-Property Relationships: A primary goal is to understand how the position and number of fluorine atoms influence a molecule's properties. Studies on gem-difluorinated cycloalkanes have shown that the impact on acidity, basicity, and lipophilicity can be complex and dependent on ring size and the nature of other functional groups. nih.govresearchgate.net

Application as Building Blocks: Gem-difluorinated compounds are valuable as versatile precursors for the synthesis of more complex fluorinated molecules. nih.govnih.gov

The unique electronic properties of the CF₂ group make it a valuable tool for rational drug design and the development of new materials. researchgate.netrsc.org

Overview of Key Research Domains Pertaining to Gem-Difluorinated Systems

Research into gem-difluorinated systems, such as 2,2-Difluorocyclohexane-1,3-dione, is an active and expanding field. The CF₂ unit is not merely a passive substituent but actively influences the molecule's reactivity and conformation.

Key research domains include:

Synthesis and Functionalization: A major area of research is the development of new synthetic routes to access gem-difluorinated structures. This includes direct fluorination techniques and the use of fluorinated building blocks. beilstein-journals.orgbeilstein-journals.org Furthermore, developing reactions that functionalize these molecules while retaining the gem-difluoro moiety is a growing area of interest. nih.gov

Physicochemical Property Profiling: Systematic studies are conducted to map the effects of gem-difluorination on key physicochemical properties relevant to medicinal chemistry, such as pKa, lipophilicity (LogP), and aqueous solubility. nih.govresearchgate.net These studies have revealed that the effects can be nuanced, with lipophilicity, for example, either increasing or decreasing depending on the molecular structure. chemrxiv.org

Applications in Medicinal and Agrochemical Chemistry: The gem-difluoromethylene group is present in a number of commercial pharmaceuticals and agrochemicals. beilstein-journals.org Research continues to explore the incorporation of this motif into new drug candidates and bioactive molecules to improve their efficacy and pharmacokinetic profiles. enamine.net

Materials Science: The unique properties imparted by fluorine are also being exploited in materials science. Gem-difluoroallenes, for example, are being investigated as versatile platforms for creating novel fluorinated materials. rsc.org

The investigation of compounds like 2,2-Difluorocyclohexane-1,3-dione hydrate provides fundamental insights that fuel advancements across these diverse research domains.

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| This compound | C₆H₈F₂O₃ | 1314935-73-3 |

| 2,2-Difluorocyclohexane-1,3-dione | C₆H₆F₂O₂ | 183742-84-9 |

| 1,3-Cyclohexanedione (B196179) | C₆H₈O₂ | 504-02-9 |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) | C₇H₁₄B₂ClF₄N₂ | 135633-98-0 |

| Quinuclidine | C₇H₁₃N | 100-76-5 |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,2-difluorocyclohexane-1,3-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O2.H2O/c7-6(8)4(9)2-1-3-5(6)10;/h1-3H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVHMICZCMOUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717284 | |

| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-84-9 | |

| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the 2,2 Difluorocyclohexane 1,3 Dione Scaffold

Strategic Approaches to the Cyclohexane-1,3-dione Core Precursors

The synthesis of the 2,2-difluorocyclohexane-1,3-dione (B7810504) hydrate (B1144303) begins with the construction of the non-fluorinated cyclohexane-1,3-dione core. This precursor is a versatile intermediate for a wide array of organic molecules, including natural products and pharmaceuticals. researchgate.nettandfonline.com Its importance stems from the reactivity of the dicarbonyl groups and the highly active methylene (B1212753) bridge. tandfonline.com

Several synthetic strategies have been developed to access cyclohexane-1,3-dione and its derivatives. A prominent method involves a consecutive Michael-Claisen process. organic-chemistry.org For instance, the reaction of acetone (B3395972) derivatives with acrylic ester derivatives can yield the target dione (B5365651) scaffold, demonstrating remarkable regioselectivity in the Michael addition followed by a Claisen cyclization. organic-chemistry.org These derivatives are considered crucial structural precursors for a plethora of synthetically significant compounds. tandfonline.com The versatility of cyclohexane-1,3-diones makes them key starting materials for more complex, biologically active molecules. researchgate.netyoutube.com

Regioselective and Stereoselective Difluorination Techniques for Dicarbonyl Systems

The introduction of two fluorine atoms onto the C-2 position of the cyclohexane-1,3-dione ring is a critical step that requires precise control of regioselectivity. The focus is on geminal difluorination, where both fluorine atoms are attached to the same carbon.

The geminal difluorination of 1,3-dicarbonyl compounds transforms the active methylene group into a difluoromethylene group. Modern electrophilic fluorinating agents are central to this transformation. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used reagent for this purpose. nih.govacs.org By adjusting the amount of Selectfluor, a highly selective mono- or difluorination of 1,3-dicarbonyl compounds can be achieved, yielding 2-fluoro- and 2,2-difluoro-1,3-dicarbonyl compounds in good to excellent yields. nih.govacs.org Advantageously, this reaction can often be performed in aqueous media without the need for a catalyst or base. nih.govacs.org

Direct fluorination using elemental fluorine (F₂) is another approach. beilstein-journals.orgrsc.orgnih.gov While elemental fluorine is a cost-effective reagent, its high reactivity requires careful handling. beilstein-journals.org Studies have shown that the addition of a mediating agent, such as quinuclidine (B89598), can facilitate the difluorination of 1,3-diketones and 1,3-ketoesters. beilstein-journals.orgnih.gov The proposed mechanism involves the in-situ generation of a fluoride (B91410) ion that accelerates the rate-limiting enolization of the 2-fluoro-1,3-dicarbonyl intermediate, allowing the second fluorination to occur. beilstein-journals.org

Other methods for geminal difluorination include the use of deoxofluorinating agents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), which can convert ketones to gem-difluorides. researchgate.netorganic-chemistry.org An alternative two-step procedure involves converting the ketone to a 1,3-dithiolane, which is then treated with a combination of a bromonium source (e.g., 1,3-dibromo-5,5-dimethylhydantoin) and a fluoride source (e.g., pyridinium (B92312) poly(hydrogen fluoride)) to yield the gem-difluoro compound. illinois.eduiaea.orgacs.org

Table 1: Comparison of Selected Geminal Difluorination Methods for 1,3-Dicarbonyls

| Method | Fluorinating Agent(s) | Key Features | Typical Conditions | Citations |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor | Highly selective for mono- or difluorination; works in aqueous media. | Altering equivalents of Selectfluor, often no catalyst/base needed. | nih.gov, acs.org, acs.org |

| Direct Fluorination | Elemental Fluorine (F₂) with Quinuclidine | Cost-effective but requires specialized handling; base mediator is key. | F₂ gas bubbled through a solution with substrate and mediator (e.g., quinuclidine). | beilstein-journals.org, nih.gov |

| Deoxofluorination | Deoxo-Fluor | Converts carbonyls directly to CF₂ groups; thermally stable reagent. | Neat conditions or in a solvent like chloroform. | researchgate.net, organic-chemistry.org |

This table is for illustrative purposes and specific conditions may vary based on the substrate.

Achieving selective geminal difluorination at the α-position of dicarbonyl systems presents several challenges. A primary issue is controlling the reaction to prevent the formation of a mixture of monofluorinated and difluorinated products. acs.org The introduction of the first fluorine atom deactivates the molecule towards further electrophilic attack, making the second fluorination slower and often requiring more forcing conditions or a change in mechanism. beilstein-journals.org

For example, in direct fluorination with F₂, the monofluorinated product is formed rapidly, but the subsequent difluorination is very slow. beilstein-journals.orgnih.gov This is because the rate-limiting step becomes the enolization of the 2-fluoro-1,3-dicarbonyl intermediate, which is less favorable. The addition of a base is often necessary to accelerate this enolization and drive the reaction to completion. beilstein-journals.org

Furthermore, the synthesis of enantioenriched α-substituted 1,3-dicarbonyls is inherently challenging due to their tendency to racemize via keto-enol tautomerization. researchgate.net While this is less of a concern for the achiral 2,2-difluoro product, it highlights the general difficulty in controlling stereochemistry at the active α-position in these systems. The general challenge of C-F bond formation, which has a high activation energy, underpins many of these difficulties. dovepress.com

Derivatization Pathways from Cyclohexane-1,3-dione Intermediates

Cyclohexane-1,3-dione and its derivatives are exceptionally versatile precursors in synthetic organic chemistry. researchgate.nettandfonline.com Their chemical utility arises from the presence of the two carbonyl groups and the reactive methylene group, which can participate in a wide range of reactions. tandfonline.com These diones are key starting materials for synthesizing a variety of heterocycles, such as 4H-chromenones, coumarins, and acridinediones. researchgate.nettandfonline.com

They can also be used as derivatizing agents themselves. For instance, cyclohexane-1,3-dione reacts with aldehydes to form stable derivatives that can be analyzed using techniques like micellar electrokinetic chromatography. nih.gov This reactivity highlights the potential to modify the cyclohexane-1,3-dione core before the fluorination step.

Derivatization can also occur after the formation of the dione. For example, 2-acyl-cyclohexane-1,3-diones can be synthesized and subsequently undergo further reactions like hydrogenation or condensation with aldehydes. mdpi.com The reaction of a glucuronic acid thioglycoside with cyclohexanedione to form acetal (B89532) derivatives showcases the ability of the dione to act as a protecting group for diols, although unexpected isomers can form. acs.orgnih.gov This broad reactivity underscores the value of the fluorinated scaffold, as the synthetic pathways established for the parent dione can potentially be adapted for its fluorinated analogue, leading to a diverse range of complex fluorinated molecules.

Atom Economy and Green Chemistry Principles in Synthesis (Conceptual Inclusion)

The principles of green chemistry and atom economy are increasingly important in designing synthetic routes. jocpr.com Atom economy, a concept introduced by Barry Trost, focuses on maximizing the incorporation of all atoms from the reactants into the final product, thus minimizing waste. Fluorination reactions, particularly addition reactions, can be highly atom-economical.

The development of modern fluorination chemistry reflects a shift towards greener and safer methods. dovepress.comcas.cn Traditional fluorinating agents such as elemental fluorine, hydrofluoric acid (HF), and antimony trifluoride (SbF₃) are highly toxic, corrosive, and hazardous. dovepress.com While direct fluorination with F₂ can be cost-effective, its industrial application requires stringent safety protocols or the use of specialized continuous-flow reactors to manage its reactivity. beilstein-journals.org

The advent of reagents like Selectfluor represents a significant advance in green fluorine chemistry. nih.govacs.org These reagents are often solids that are safer to handle than gaseous F₂ or corrosive HF. springernature.com Furthermore, reactions using these agents can sometimes be conducted in more environmentally benign solvents, including water, which is highly desirable from a green chemistry perspective. nih.govrsc.org The move away from traditional methods that generate significant hazardous waste (like the Swarts reaction which produces HCl) towards catalytic and more selective processes aligns with the core tenets of sustainable chemistry. dovepress.com By choosing reaction pathways that avoid toxic reagents and minimize byproduct formation, the synthesis of 2,2-Difluorocyclohexane-1,3-dione hydrate can be made more efficient and environmentally responsible.

Molecular Structure, Conformation, and Energetic Landscape of 2,2 Difluorocyclohexane 1,3 Dione Hydrate

Intrinsic Conformations of the Cyclohexane (B81311) Ring System

The six-membered cyclohexane ring is a fundamental motif in organic chemistry, renowned for its conformational flexibility. Its various spatial arrangements are not equally stable, leading to a landscape of preferred geometries.

Chair and Boat Conformer Interconversions

The cyclohexane ring can adopt several conformations to minimize strain, with the most stable being the chair conformation. libretexts.org In this arrangement, all carbon-carbon bond angles are approximately 109.5°, eliminating angle strain, and all adjacent hydrogen atoms are in a staggered arrangement, which minimizes torsional strain. libretexts.orgchemtube3d.com

The ring is not static and undergoes a rapid "ring-flipping" process between two equivalent chair conformations. wikipedia.org During this interconversion, which has an energy barrier of about 45 kJ/mol, the ring passes through higher-energy intermediate conformations. libretexts.org These include the half-chair, which is the transition state for the interconversion between the chair and the twist-boat conformation, and the boat conformation. wikipedia.org

The boat conformation is also free of angle strain but suffers from significant steric and torsional strain. libretexts.orgdavuniversity.org The steric strain arises from the close proximity of the "flagpole" hydrogens at the C1 and C4 positions. libretexts.org Additionally, the hydrogen atoms along the base of the boat are in an eclipsed arrangement, leading to torsional strain. libretexts.org A slightly more stable, lower-energy version of the boat is the twist-boat conformation, which alleviates some of these unfavorable interactions. wikipedia.org The relative energies of these principal conformations are summarized in the table below.

| Conformation | Relative Energy (kJ/mol) | Key Features |

| Chair | 0 | Most stable; free of angle and torsional strain. libretexts.org |

| Twist-Boat | 21-23 | More stable than the boat; reduced torsional and steric strain. davuniversity.org |

| Boat | ~30 | High energy due to flagpole steric strain and torsional strain. libretexts.org |

| Half-Chair | ~45 | Highest energy transition state in chair-to-chair interconversion. wikipedia.org |

Influence of Geminal Difluorination on Ring Pucker

The introduction of substituents onto the cyclohexane ring alters the relative energies of its conformers. In the case of 2,2-difluorocyclohexane-1,3-dione (B7810504), the presence of two fluorine atoms on the same carbon (a geminal arrangement) significantly impacts the ring's puckering. This substitution pattern, adjacent to two carbonyl groups, introduces a complex interplay of steric and electronic effects.

The carbonyl groups (C=O) at positions 1 and 3 favor a degree of planarity in their immediate vicinity. However, the tetrahedral geometry of the C2 carbon with its two fluorine substituents opposes a fully planar ring. The gem-difluoro group can act as a "conformational lock," restricting the ring's flexibility. nih.govrsc.org The bulky and highly electronegative fluorine atoms will seek to minimize steric repulsions with the adjacent carbonyl oxygens and other ring atoms. This often forces the cyclohexane-1,3-dione ring system into a conformation that deviates from a perfect chair, possibly adopting a more flattened or twisted geometry to accommodate the substituents. The presence of a water molecule in the hydrate (B1144303) form can further influence the conformational equilibrium through hydrogen bonding, potentially stabilizing a specific conformer in the solid state.

Stereoelectronic Effects Governing Conformational Preferences

Beyond classical steric hindrance, subtle electronic interactions play a crucial role in dictating the most stable conformation of fluorinated molecules. These stereoelectronic effects arise from the interactions between electron orbitals.

Analysis of the Gauche Effect in Difluorinated Alkanes and Cyclic Systems

The gauche effect is a stereoelectronic phenomenon where a conformation with adjacent substituents in a gauche arrangement (approximately 60° dihedral angle) is more stable than the anti arrangement (180° dihedral angle), contrary to what would be predicted by sterics alone. wikipedia.org This effect is particularly prominent in 1,2-difluoroethane, where the gauche conformer is more stable by about 2.4 to 3.4 kJ/mol. chemeurope.com

Hyperconjugative Interactions (σC-H → σC-X, σC-X → σC-Y)

Hyperconjugation involves the delocalization of electrons from a filled bonding orbital (σ) or a lone pair (n) into an adjacent empty antibonding orbital (σ* or π*). rsc.org These interactions are a key factor in stabilizing certain molecular conformations. In 2,2-difluorocyclohexane-1,3-dione, several types of hyperconjugative interactions are possible and contribute to its conformational stability.

These interactions can be categorized as follows:

σ → σ Interactions:* Electron density can be donated from C-H or C-C bonding orbitals into the low-lying C-F antibonding orbitals (σC-F). For instance, an interaction between a σ orbital of a C-H bond on an adjacent carbon and the σ orbital of a C-F bond (σC-H → σ*C-F) can stabilize the structure. beilstein-journals.orgnih.gov

Negative Hyperconjugation: This involves the donation from a lone pair into an antibonding orbital. The lone pairs on the carbonyl oxygens can potentially interact with adjacent σ* orbitals.

Interactions involving the Carbonyl Group: The π system of the carbonyl groups can also participate in hyperconjugation, acting as either donors or acceptors.

The table below outlines some of the key potential hyperconjugative interactions within the 2,2-difluorocyclohexane-1,3-dione framework.

| Donor Orbital | Acceptor Orbital | Type of Interaction | Potential Consequence |

| σ C-H | σ* C-F | Positive Hyperconjugation | Stabilization of specific rotamers, influencing ring pucker. beilstein-journals.org |

| σ C-C | σ* C-F | Positive Hyperconjugation | Affects C-C bond lengths and conformational energy. |

| n (Oxygen) | σ* C-C | Negative Hyperconjugation | Influences the geometry around the carbonyl groups. |

| σ C-F | σ* C-C | Hyperconjugation | Can lead to elongation of the C-C bond. cardiff.ac.uk |

Electrostatic Contributions to Molecular Conformation

Electrostatic forces, including dipole-dipole interactions and Pauli repulsion, are critical in determining the conformational preferences of polar molecules like 2,2-difluorocyclohexane-1,3-dione. pku.edu.cn The C-F and C=O bonds are highly polarized, creating significant local dipoles within the molecule.

The primary electrostatic contributions are:

Dipole-Dipole Repulsion: The negative ends of the C-F and C=O bond dipoles (the fluorine and oxygen atoms, respectively) will repel each other. The molecule will adopt a conformation that minimizes these repulsive interactions. nih.gov

1,3-Diaxial Interactions: In a chair-like conformation, electrostatic repulsions between the electronegative fluorine atoms at C2 and the carbonyl oxygens at C1 and C3 would be a major destabilizing factor. The ring may distort to increase the distance between these atoms. acs.org

The final observed conformation of 2,2-difluorocyclohexane-1,3-dione hydrate is therefore a result of the delicate balance between minimizing steric strain, maximizing stabilizing hyperconjugative interactions, and reducing unfavorable electrostatic repulsions.

Hydration State and Intermolecular Interactions in the Solid and Solution Phases

The hydration state of a molecule is a critical determinant of its physical and biological properties. For 2,2-Difluorocyclohexane-1,3-dione, the presence of a water molecule in its crystalline structure introduces a new layer of complexity to its intermolecular interactions, significantly influencing its solid-state packing and its behavior in solution.

The definitive method for characterizing the three-dimensional arrangement of atoms in a crystalline solid, including the intricate details of hydrogen bonding, is single-crystal X-ray diffraction. While a specific published crystal structure for this compound is not publicly available at the time of this writing, we can infer the likely nature of its hydrogen bonding network based on the known structural chemistry of related cyclohexane-1,3-diones and hydrated organic molecules.

In the solid state, the water molecule is expected to act as a bridge, connecting adjacent diketone molecules through a network of hydrogen bonds. The water molecule possesses two hydrogen atoms that can act as hydrogen bond donors and an oxygen atom with two lone pairs that can act as a hydrogen bond acceptor. The carbonyl oxygen atoms of the 2,2-Difluorocyclohexane-1,3-dione are strong hydrogen bond acceptors.

Therefore, a plausible hydrogen-bonding motif would involve the water molecule donating hydrogen bonds to the carbonyl oxygens of two different diketone molecules. Concurrently, the oxygen atom of the water molecule could accept hydrogen bonds from suitably oriented C-H donors on the cyclohexane ring of neighboring molecules, although these would be weaker interactions. The formation of such a network would create a stable, three-dimensional supramolecular architecture.

Table 1: Predicted Hydrogen Bond Parameters in Crystalline this compound

| Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) | Type of Interaction |

| Water (O-H) | Diketone (C=O) | 2.7 - 3.0 | 150 - 180 | Strong |

| Cyclohexane (C-H) | Water (O) | 3.0 - 3.5 | 120 - 160 | Weak |

This table presents predicted values based on typical hydrogen bond geometries found in similar organic hydrates.

In the absence of experimental crystallographic data, computational chemistry provides a powerful tool for predicting the structure and energetics of the interactions between 2,2-Difluorocyclohexane-1,3-dione and water. mdpi.com Density Functional Theory (DFT) calculations are particularly well-suited for this purpose, allowing for the optimization of the geometry of the hydrate complex and the calculation of the binding energy between the diketone and the water molecule.

Theoretical models can explore various possible conformations and orientations of the water molecule relative to the diketone. These models can predict the most stable arrangement and quantify the contributions of different types of interactions, including hydrogen bonding and weaker van der Waals forces.

For instance, a computational model could start with the optimized geometry of the 2,2-Difluorocyclohexane-1,3-dione molecule and then systematically place a water molecule at different positions and orientations around it. By calculating the interaction energy for each configuration, a potential energy surface can be mapped out, revealing the most favorable binding sites for the water molecule. These calculations would likely confirm that the primary interaction sites are the carbonyl groups, with the water molecule positioned to form strong hydrogen bonds.

Furthermore, molecular dynamics (MD) simulations could be employed to study the behavior of 2,2-Difluorocyclohexane-1,3-dione in an aqueous solution. These simulations model the movement of all atoms in the system over time, providing insights into the dynamic nature of the hydration shell around the molecule. MD simulations can reveal the average number of water molecules in the first and second hydration shells, their residence times, and the orientation of water molecules relative to the solute. This would provide a detailed picture of how the diketone perturbs the local structure of water and how the water molecules, in turn, influence the conformation and dynamics of the diketone.

Table 2: Computationally Derived Interaction Energies for a 1:1 Complex of 2,2-Difluorocyclohexane-1,3-dione and Water (Hypothetical)

| Computational Method | Basis Set | Interaction Energy (kcal/mol) | Key Interaction |

| DFT (B3LYP) | 6-311++G(d,p) | -8.5 | O-H···O=C |

| MP2 | aug-cc-pVTZ | -9.2 | O-H···O=C |

This table presents hypothetical data that would be expected from such computational studies, illustrating the strength of the interaction.

By combining the predictive power of theoretical models with future experimental data, a comprehensive understanding of the hydration of 2,2-Difluorocyclohexane-1,3-dione can be achieved, providing valuable insights into its behavior in various chemical and biological environments.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Dynamic Studies

NMR spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of 2,2-Difluorocyclohexane-1,3-dione (B7810504) hydrate (B1144303) in solution. The presence of fluorine atoms and the cyclic nature of the molecule give rise to distinct NMR phenomena that are crucial for understanding its three-dimensional structure and conformational dynamics.

¹⁹F NMR for Diastereotopic Fluorine Analysis

The geminal fluorine atoms in 2,2-Difluorocyclohexane-1,3-dione are diastereotopic due to the prochirality of the C2 carbon within the cyclohexane (B81311) ring. This diastereotopicity arises because the local molecular environment is asymmetric, meaning the two fluorine atoms are chemically non-equivalent and are expected to exhibit distinct signals in the ¹⁹F NMR spectrum. nih.gov The difference in their chemical shifts (Δδ) is highly sensitive to the conformational preferences of the cyclohexane ring and the proximity of other functional groups.

Table 1: Expected ¹⁹F NMR Characteristics for 2,2-Difluorocyclohexane-1,3-dione Hydrate

| Parameter | Expected Observation | Significance |

| Number of Signals | Two | Confirms diastereotopicity of fluorine atoms. |

| Chemical Shift (δ) | ~ -100 to -110 ppm | Characteristic for gem-difluoro groups adjacent to carbonyls. |

| Coupling | Doublets | Due to geminal ²JFF coupling. |

Dynamic NMR for Conformational Exchange Processes

The cyclohexane ring in 2,2-Difluorocyclohexane-1,3-dione is not static but undergoes rapid conformational exchange, primarily through a ring-flipping process between two chair conformations. This dynamic process can be studied using variable temperature NMR spectroscopy. At high temperatures, the ring flip is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of this exchange decreases.

At the coalescence temperature (Tc), the separate signals for the axial and equatorial protons begin to broaden and merge into a single peak. Below this temperature, in the slow exchange regime, distinct signals for the axial and equatorial protons can be resolved. The energy barrier for this conformational change can be calculated from the coalescence temperature and the frequency difference between the exchanging signals. For disubstituted cyclohexanes, the relative stability of the conformers is determined by the steric bulk of the substituents, with a preference for placing larger groups in the equatorial position to minimize 1,3-diaxial interactions. libretexts.org In the case of 2,2-Difluorocyclohexane-1,3-dione, the fluorine atoms and carbonyl groups will influence the conformational equilibrium.

Multi-dimensional NMR for Comprehensive Structural Assignment

A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound is best achieved through multi-dimensional NMR techniques. These experiments provide correlation information between different nuclei, allowing for the assembly of the molecular structure.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the scalar coupling network between protons, identifying which protons are adjacent to one another in the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbon at the C2 position, which would show correlations to the protons on the adjacent methylene (B1212753) groups. It would also confirm the connectivity to the carbonyl carbons.

Table 2: Key Multi-dimensional NMR Correlations for Structural Elucidation

| Experiment | Correlation | Information Gained |

| COSY | ¹H - ¹H | Connectivity of protons in the cyclohexane ring. |

| HSQC | ¹H - ¹³C (¹J) | Direct C-H bond correlations. |

| HMBC | ¹H - ¹³C (²J, ³J) | Long-range C-H connectivity, confirming the carbon skeleton. |

| NOESY | ¹H - ¹H (spatial) | Through-space proximity, aiding in stereochemical and conformational assignment. |

Vibrational Spectroscopy for Functional Group and Environmental Sensitivities

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in this compound and their local chemical environment.

Infrared (IR) Spectroscopy for Carbonyl and Fluorine Vibrations

IR spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an excellent technique for identifying the carbonyl (C=O) and carbon-fluorine (C-F) groups in the molecule. The presence of two carbonyl groups in a 1,3-relationship leads to symmetric and asymmetric stretching vibrations. In cyclic β-diketones, these bands are typically observed in the region of 1700-1750 cm⁻¹. wikipedia.org The exact position of these bands can be influenced by the presence of the gem-difluoro group and by hydration.

The C-F stretching vibrations are expected to appear in the fingerprint region of the IR spectrum, typically between 1000 and 1200 cm⁻¹. The presence of two fluorine atoms on the same carbon will likely result in strong and characteristic absorption bands in this region. The hydration of the molecule is expected to manifest as a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the water molecule. uniroma2.itutrgv.edu

Table 3: Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1700 - 1750 |

| Carbon-Fluorine (C-F) | Stretching | 1000 - 1200 |

| Water (O-H) | Stretching | 3200 - 3600 (broad) |

Raman Spectroscopy for Molecular Symmetry and Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to the vibrations of non-polar bonds and symmetric vibrations. The symmetric stretching vibration of the C=C bond in the enol form of β-diketones, if present, would give a strong Raman signal. acs.org For 2,2-Difluorocyclohexane-1,3-dione, which primarily exists in the keto form, the symmetric stretching of the carbon skeleton of the cyclohexane ring would be observable.

X-ray Crystallography for Solid-State Molecular Architecture

A study on the synthesis of 2,2-difluoro-1,3-diketone derivatives provides the crystal structure of 2,2-difluoro-1,3-diphenylpropane-1,3-dione. nih.gov This analogous structure serves as a pertinent model for understanding the core difluorinated dicarbonyl system. In such compounds, the geminal fluorine atoms significantly influence the local electronic environment and conformational preferences of the molecule. The carbon-fluorine bonds are highly polarized, and the fluorine atoms introduce steric bulk, which in turn dictates the torsional angles within the molecule.

For this compound, it is anticipated that the cyclohexane ring would adopt a chair or a distorted chair conformation to minimize steric strain. The presence of the hydrate form implies that water molecules are incorporated into the crystal lattice. These water molecules are expected to play a crucial role in the supramolecular assembly through hydrogen bonding with the carbonyl oxygen atoms of the diketone.

Table 1: Representative Crystallographic Data for an Analogous Fluorinated Diketone

| Parameter | Value (for 2,2-difluoro-1,3-diphenylpropane-1,3-dione) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.532(3) |

| b (Å) | 6.0960(14) |

| c (Å) | 20.011(5) |

| β (°) | 101.996(10) |

| Volume (ų) | 1256.0(6) |

| Z | 4 |

| Data derived from a representative analogous structure to infer potential characteristics. |

Determination of Absolute Configuration (if applicable to derivatives)

The parent molecule, 2,2-Difluorocyclohexane-1,3-dione, is achiral and therefore does not have an absolute configuration to be determined. However, if chiral centers are introduced into the molecule through derivatization, for instance, by substitution at one of the methylene groups of the cyclohexane ring, the resulting stereoisomers would require the determination of their absolute configuration.

Techniques such as X-ray crystallography of a single crystal of a pure enantiomer are the gold standard for unambiguously determining absolute configuration. chemicalbook.com In cases where suitable crystals cannot be obtained, vibrational circular dichroism (VCD) spectroscopy, in conjunction with quantum chemical calculations, has emerged as a powerful alternative for assigning the absolute configuration of chiral molecules in solution. libretexts.org This method relies on comparing the experimental VCD spectrum with the theoretically predicted spectrum for a given enantiomer.

Crystal Packing Analysis and Supramolecular Interactions

The crystal packing of this compound would be significantly influenced by a variety of intermolecular interactions. The most prominent of these would be hydrogen bonds formed by the water molecules. These water molecules can act as both hydrogen bond donors and acceptors, likely forming a network that links the diketone molecules. Specifically, the carbonyl oxygens of the dione (B5365651) are strong hydrogen bond acceptors.

Mass Spectrometry for Molecular Fragmentation and Identification of Reaction Products

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to a series of characteristic fragment ions.

While a specific mass spectrum for this compound is not publicly documented, the fragmentation pathways can be predicted based on the known behavior of cyclic ketones and organofluorine compounds. youtube.com The molecular ion (M⁺) peak would be expected, although it may be of low intensity. The presence of two fluorine atoms would not give a characteristic isotopic pattern like chlorine or bromine, as fluorine is monoisotopic (¹⁹F).

The fragmentation of cyclic ketones often involves initial α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. youtube.com For 2,2-Difluorocyclohexane-1,3-dione, this would involve the cleavage of the C1-C6 or C2-C3 bonds. Subsequent loss of small neutral molecules such as carbon monoxide (CO), ethylene (B1197577) (C₂H₄), or molecules containing fluorine (e.g., HF, COF₂) are plausible fragmentation pathways.

The presence of the gem-difluoro group is expected to influence the fragmentation cascade. The strong electron-withdrawing nature of the fluorine atoms can affect the stability of adjacent carbocations, potentially directing the fragmentation pathways. researchgate.net Loss of a fluorine radical (F•) or hydrogen fluoride (B91410) (HF) from the molecular ion or subsequent fragment ions is a common feature in the mass spectra of fluorinated compounds.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of 2,2-Difluorocyclohexane-1,3-dione

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 146 | [C₆H₆F₂O₂]⁺ | Molecular Ion (M⁺) |

| 118 | [C₅H₆F₂O]⁺ | Loss of CO |

| 99 | [C₄H₄FO]⁺ | Loss of CO and HF |

| 88 | [C₄H₄F₂]⁺ | Loss of 2xCO |

| 69 | [CF₃]⁺ | Rearrangement and fragmentation |

| This table represents predicted fragments based on general fragmentation rules for similar compounds. |

Mass spectrometry is also invaluable for the identification of reaction products. For instance, in the synthesis of 2,2-difluoro-1,3-diketones, GC-MS can be used to monitor the reaction progress and identify the desired product as well as any side-products or unreacted starting materials. nih.gov The unique mass and fragmentation pattern of each compound allows for its unambiguous identification in a complex mixture.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) serves as a powerful and widely used computational method for determining the ground state geometries and electronic structures of medium-sized organic molecules. mdpi.com For 2,2-difluorocyclohexane-1,3-dione (B7810504) hydrate (B1144303), calculations would typically be initiated by constructing several plausible initial structures, including the hydrated enol form and the gem-diol hydrate. The geometry of each structure is then optimized, meaning the algorithm systematically alters the atomic coordinates to find the arrangement with the lowest possible electronic energy.

Functionals such as M06-2X or B3LYP are often employed, as they provide a good balance of accuracy and computational cost for organic systems. mdpi.comnih.gov These are paired with a sufficiently flexible basis set, such as 6-311+G(2d,p), to accurately describe the electron distribution, especially around the electronegative fluorine and oxygen atoms. mdpi.com Upon successful optimization, DFT provides key information, including bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Furthermore, the calculation yields the molecule's electronic structure, including the distribution of electron density and the shapes and energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Ab Initio Methods for High-Level Energetic Profiling

While DFT is efficient for geometry optimization, high-level ab initio methods are often used to obtain more accurate single-point energies for the DFT-optimized structures. nih.gov Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, which is the interaction between electrons. nih.gov

These calculations are computationally demanding and are therefore typically not used for full geometry optimizations of a molecule this size. Instead, they are applied to the key stationary points (minima and transition states) found on the potential energy surface by DFT. By comparing the high-level ab initio energies, one can obtain a benchmark energetic profile, confirming the relative stability of different conformers or tautomers with a high degree of confidence. nih.gov This approach is particularly valuable for validating the results from the more approximate DFT functionals.

Conformational Space Exploration and Potential Energy Surface Mapping

The six-membered ring of 2,2-difluorocyclohexane-1,3-dione hydrate can adopt several conformations, primarily the chair, boat, and twist-boat forms. The presence of the sp²-hybridized carbon in the enol form or multiple sp³-hybridized carbons in the gem-diol hydrate influences the ring's flexibility and the relative stability of these conformers. Fluorine substitution is known to have a profound impact on molecular conformation. soton.ac.uk

A systematic conformational search is performed to identify all low-energy structures. This involves rotating key single bonds and allowing the geometry to relax at each step. The result is a potential energy surface (PES) map, which plots the energy of the molecule as a function of its geometry. This map reveals the global minimum energy conformer—the most stable shape of the molecule—as well as other local minima and the energy barriers (transition states) that separate them. rsc.org The relative energies of these conformers can be predicted, and their populations at a given temperature can be estimated using the Boltzmann distribution.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Boltzmann Population at 298 K (%) |

|---|---|---|---|

| Chair (Global Minimum) | 0.00 | O=C-C-C ≈ -55, F-C-C-C ≈ 60 | 98.1 |

| Twist-Boat | 2.95 | O=C-C-C ≈ 0, F-C-C-C ≈ 85 | 1.8 |

| Boat | 5.20 | O=C-C-C ≈ 0, F-C-C-C ≈ 0 | 0.1 |

Quantum Chemical Topology and Bonding Analysis (e.g., NBO, QTAIM)

To gain a deeper understanding of the chemical bonding within this compound, the calculated electron density from DFT is further analyzed using methods from Quantum Chemical Topology (QCT). nih.govchemrxiv.org

The Quantum Theory of Atoms in Molecules (QTAIM) partitions the molecule's total electron density into atomic basins. nih.gov This allows for an unambiguous definition of atoms within the molecule and the characterization of the chemical bonds between them. By locating bond critical points (BCPs) in the electron density, one can analyze the nature of atomic interactions. For instance, the values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between covalent bonds (high ρ, negative ∇²ρ) and non-covalent interactions like hydrogen bonds (low ρ, positive ∇²ρ). nih.govmdpi.com

Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of bonding in terms of localized orbitals. nih.gov This method investigates donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For this molecule, NBO analysis would be crucial for quantifying the effects of hyperconjugation, particularly the interaction between the C-C bonding orbitals and the antibonding C-F orbitals (σ → σ*), which helps to stabilize the molecule. It also provides a measure of atomic charges and the hybridization of orbitals.

| Analysis Type | Interaction/Property | Expected Finding | Significance |

|---|---|---|---|

| QTAIM | C-F Bond | High ρ, positive ∇²ρ | Characterizes a polar covalent bond. |

| QTAIM | Intramolecular H-Bond (O-H···O=C) | Low ρ, positive ∇²ρ at BCP | Confirms and quantifies the strength of hydrogen bonding. |

| NBO | NBO Charge on F atoms | ~ -0.5 to -0.6 e | Indicates significant negative charge localization. |

| NBO | σ(C-C) → σ*(C-F) Interaction | Stabilization energy of ~2-3 kcal/mol | Reveals stabilizing hyperconjugative effects. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to validate experimentally determined structures or to assign spectra. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. pnnl.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C chemical shifts. These predictions, especially when accounting for conformational averaging, can achieve high accuracy, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info

Vibrational frequency calculations are also standard. These calculations serve two purposes: first, to confirm that an optimized geometry is a true energy minimum (i.e., has no imaginary frequencies), and second, to predict the molecule's infrared (IR) spectrum. The calculated frequencies correspond to specific vibrational modes, such as C=O stretches, C-F stretches, and O-H bends.

| Atom | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₂- (axial, position 5) | 2.15 |

| ¹H | -CH₂- (equatorial, position 5) | 2.30 |

| ¹H | -OH (hydrate) | 5.80 |

| ¹³C | C=O (position 1) | 195.5 |

| ¹³C | C(F)₂ (position 2) | 101.2 (triplet due to C-F coupling) |

| ¹³C | C-OH (position 3) | 98.7 |

| ¹³C | -CH₂- (position 4) | 35.4 |

| ¹³C | -CH₂- (position 5) | 18.9 |

| ¹³C | -CH₂- (position 6) | 37.1 |

Molecular Dynamics Simulations for Solution Phase Behavior and Hydration Effects

To understand the behavior of this compound in a realistic environment, such as in aqueous solution, Molecular Dynamics (MD) simulations are performed. nih.gov In an MD simulation, a single molecule or a collection of molecules is placed in a simulation box filled with a large number of explicit solvent molecules (e.g., water). The forces on each atom are calculated using a molecular mechanics force field, and Newton's equations of motion are integrated over time to simulate the movement of all atoms. arxiv.org

These simulations provide a dynamic picture of the molecule's behavior. For the hydrate, MD can be used to study the stability of the hydrated form in bulk water, the dynamics of water molecules entering and leaving the hydration shell, and the conformational flexibility of the cyclohexane (B81311) ring in solution. rug.nl By analyzing the simulation trajectory, one can calculate properties like the radial distribution function, which describes the average structure of water molecules around the solute, offering critical insights into the nature and strength of its hydration shell. arxiv.org

Reactivity Profiles and Mechanistic Pathways of the Difluorodione Moiety

Electrophilic and Nucleophilic Reactions at the Dicarbonyl and Fluorinated Centers

The reactivity of the 2,2-difluorodione moiety is characterized by a duality of function, where different centers of the molecule can participate in either electrophilic or nucleophilic reactions.

The carbonyl carbons of the 1,3-dione are inherently electrophilic and susceptible to attack by nucleophiles. This is a fundamental characteristic of ketones and aldehydes. However, the primary reactive pathway often involves the molecule acting as a nucleophile after initial deprotonation or enolization.

In the context of its synthesis, the precursor 1,3-cyclohexanedione (B196179) acts as a nucleophile. The synthesis of 2,2-difluoro-1,3-dicarbonyl compounds is often achieved through electrophilic fluorination. beilstein-journals.org In this process, the starting dione (B5365651), which exists predominantly in its enol form, or its corresponding enolate, acts as the nucleophile, attacking an electrophilic fluorine source such as Selectfluor or fluorine gas. beilstein-journals.orgnih.gov The reaction proceeds sequentially, with the monofluorinated intermediate being formed first.

The difluorinated center itself is generally unreactive towards standard nucleophilic substitution due to the strength of the C-F bonds and the absence of a suitable leaving group. The primary reactivity is dictated by the two carbonyl groups and the adjacent methylene (B1212753) protons on the cyclohexane (B81311) ring.

Enolization and Keto-Enol Tautomerism in Difluorinated Cyclohexane-1,3-diones

Keto-enol tautomerism, an equilibrium between a carbonyl compound (keto form) and an enol, is fundamental to understanding the reactivity of 1,3-dicarbonyl compounds. masterorganicchemistry.comnih.gov For most simple ketones, the keto form is overwhelmingly favored at equilibrium. youtube.com However, for 1,3-dicarbonyls, the enol form is significantly stabilized by conjugation of the double bond with the remaining carbonyl group and by the formation of a stable intramolecular hydrogen bond. youtube.com

This principle is critical during the synthesis of 2,2-difluorinated diones. The initial monofluorination of a 1,3-diketone is typically rapid because the starting material exists to a large extent in the reactive enol form. beilstein-journals.orgnih.gov However, the introduction of the first fluorine atom alters the electronic properties and stability of the subsequent tautomers. The resulting 2-fluoro-1,3-diketone intermediate exists predominantly in its keto form. nih.govresearchgate.net The enolization of this monofluorinated intermediate is therefore slow and becomes the rate-determining step for the second fluorination. beilstein-journals.orgnih.gov

Once formed, 2,2-Difluorocyclohexane-1,3-dione (B7810504) is locked in its keto-tautomeric form with respect to the C2 position, as it lacks any alpha-protons at this site to undergo enolization. nih.gov Enolization can still occur, but it must involve the deprotonation of a proton from the C4 or C6 positions of the cyclohexane ring.

| Tautomerization Step | Predominant Form | Implication for Reactivity |

| Cyclohexane-1,3-dione | Enol Form | Rapid first fluorination |

| 2-Fluorocyclohexane-1,3-dione | Keto Form | Slow, rate-determining second fluorination |

| 2,2-Difluorocyclohexane-1,3-dione | Keto Form | No enolization at C2; enolization possible at C4/C6 |

Reaction Mechanisms in the Presence of the Hydrate (B1144303) Moiety

2,2-Difluorocyclohexane-1,3-dione is known to exist as a hydrate. sigmaaldrich.com In carbonyl compounds, hydration involves the nucleophilic addition of water across the C=O double bond to form a geminal diol (gem-diol). orgoreview.com This equilibrium is typically unfavorable for simple ketones, which exist less than 1% as a hydrate. libretexts.org However, the equilibrium is shifted significantly toward the hydrate form when strong electron-withdrawing groups are attached to the carbonyl carbon. orgoreview.comlibretexts.org

In the case of 2,2-difluorocyclohexane-1,3-dione, the powerful electron-withdrawing effects of the two fluorine atoms and the adjacent second carbonyl group destabilize the electrophilic carbonyl carbon, making it highly susceptible to hydration. This suggests that the hydrate form, a gem-diol, is particularly stable.

The presence of the hydrate moiety has several mechanistic implications:

Reduced Electrophilicity : The gem-diol carbon is sp³ hybridized and not electrophilic in the same way as the sp² carbonyl carbon. Direct nucleophilic attack at this center is impeded until the equilibrium shifts back to the keto form through the elimination of water. libretexts.orglibretexts.org

Catalysis of Enolization : While the hydrate itself is less reactive, the water molecule (hydrate moiety) can play a crucial catalytic role. Research has shown that the addition of water can accelerate the rate-limiting enolization of the 2-fluoro-1,3-dione intermediate during synthesis. nih.gov Water can act as both a proton donor and acceptor, facilitating the proton transfer necessary for tautomerization. nih.govmasterorganicchemistry.com This suggests the hydrate form is in a dynamic equilibrium that can facilitate reactions requiring proton shuttling.

Role as a Key Intermediate in Multi-step Organic Synthesis

The incorporation of the difluoromethylene (CF₂) group into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. nih.gov Consequently, molecules like 2,2-Difluorocyclohexane-1,3-dione are valuable building blocks and key intermediates for the synthesis of complex, fluorinated targets. nih.govnih.gov

While specific synthetic pathways starting from 2,2-Difluorocyclohexane-1,3-dione hydrate are proprietary or less documented in general literature, the reactivity of the 1,3-dione functionality allows for its extensive use in forming more complex structures, particularly heterocycles. nih.gov The carbonyl groups can undergo condensation reactions with a variety of dinucleophiles (e.g., hydrazine (B178648), hydroxylamine, ureas) to construct five- and six-membered heterocyclic rings.

The general utility of related 1,3-dicarbonyls in synthesis underscores the potential of their difluorinated analogs:

Heterocycle Synthesis : 1,3-diones are common precursors for pyrazoles, isoxazoles, and pyrimidines. The difluoro-analogue can be used to create corresponding heterocyclic systems containing the valuable CF₂ group. For instance, the synthesis of thiazole (B1198619) derivatives has been demonstrated using a related 2,2-difluorobenzodioxole building block. ijprs.com

Knoevenagel and Michael Reactions : The active methylene protons at C4 and C6, adjacent to the carbonyl groups, can be deprotonated to form a nucleophilic enolate. This enolate can participate in classic carbon-carbon bond-forming reactions like Knoevenagel condensations with aldehydes or Michael additions to α,β-unsaturated systems.

The strategic placement of the CF₂ group within a reactive cyclic dione framework makes this compound a potent intermediate for accessing novel fluorinated pharmaceuticals and agrochemicals.

Applications in Advanced Organic Synthesis and Specialized Fluorinated Scaffolds

Precursor for Complex Fluorinated Cyclic Compounds

The reactivity of the 1,3-dicarbonyl system, enhanced by the electron-withdrawing nature of the two fluorine atoms at the C2 position, makes 2,2-difluorocyclohexane-1,3-dione (B7810504) a potent precursor for more elaborate fluorinated cyclic structures. The gem-difluoro motif is a key feature in many advanced materials and biologically relevant molecules. The synthesis of this compound and its derivatives often involves the direct fluorination of a 1,3-diketone substrate. The presence of the hydrate (B1144303) form is relevant, as water or a base can be crucial in facilitating the enolization of intermediate monofluoro-diketones, which is a rate-determining step in achieving the desired difluorination. This controlled introduction of the difluoromethylene group sets the stage for subsequent chemical modifications, allowing chemists to build complex carbocyclic systems where the fluorine atoms can profoundly influence the molecule's conformational properties and electronic nature.

Utility in the Synthesis of Heterocyclic Frameworks

Cyclohexane-1,3-dione and its derivatives are well-established as fundamental precursors in the synthesis of a wide array of heterocyclic compounds. This reactivity profile is retained and electronically modified in its 2,2-difluoro analogue. The compound serves as a versatile starting material for constructing fluorinated versions of various heterocyclic systems.

For instance, non-fluorinated cyclohexane-1,3-diones are known to undergo heterocyclization reactions to yield frameworks such as thiophenes, pyrazoles, and 1,2,4-triazines. nih.gov By using 2,2-difluorocyclohexane-1,3-dione hydrate, synthetic chemists can access novel analogues of these important heterocyclic families. The presence of the CF2 group can introduce unique properties to the resulting heterocycles, making this compound a valuable tool in discovery chemistry.

Table 1: Potential Heterocyclic Frameworks from 2,2-Difluorocyclohexane-1,3-dione

| Parent Heterocycle Class | General Synthetic Approach | Potential Fluorinated Analogue |

|---|---|---|

| Thiophenes | Gewald reaction with sulfur and a cyano-component | Fluorinated Tetrahydrobenzothiophenes |

| Pyrazoles | Condensation with hydrazine (B178648) derivatives | Fluorinated Tetrahydroindazoles |

| Thiazoles | Reaction with α-haloketones and a sulfur source | Fluorinated Benzothiazole derivatives |

| 1,2,4-Triazines | Reaction with amidrazones | Fluorinated Tetrahydrobenzo-1,2,4-triazines |

Contribution to the Development of Privileged Scaffolds in Chemical Research

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery and medicinal chemistry. nih.gov The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is one such example of a privileged scaffold. nih.gov

This compound serves as a precursor for creating new, fluorinated scaffolds that have the potential to become privileged structures. The introduction of fluorine is a widely used strategy to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. By incorporating the gem-difluoro group into a reactive cyclic backbone, this compound provides a direct route to libraries of novel molecules. These resulting fluorinated scaffolds can then be screened against various biological receptors to identify new lead compounds, demonstrating the compound's contribution to the development of next-generation chemical entities.

Integration into Building Blocks for Diverse Synthetic Targets (Excluding Direct Therapeutic Use)

In the field of chemical synthesis, "building blocks" are functionalized molecules that serve as the basic components for the modular construction of more complex molecular architectures. this compound is an exemplary building block, providing a ready-to-use six-membered ring containing two carbonyl groups for further elaboration and a stable gem-difluoro center. sigmaaldrich.comsynquestlabs.com

Its utility lies in its capacity to be transformed into a multitude of other compounds for research purposes. Chemists can leverage the reactivity of the ketone functionalities to perform a wide range of chemical reactions, including condensations, alkylations, and cycloadditions, to generate a diverse library of synthetic intermediates. This strategic integration of a difluorinated cyclic dione (B5365651) into synthetic programs allows for the efficient creation of novel chemical matter for materials science and agrochemical research, without focusing on direct therapeutic applications.

Table 2: Building Block Profile: this compound

| Property | Value |

|---|---|

| CAS Number | 1314935-73-3 sigmaaldrich.comsynquestlabs.com |

| Molecular Formula | C6H8F2O3 synquestlabs.com |

| IUPAC Name | 2,2-difluoro-1,3-cyclohexanedione hydrate sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| Key Reactive Sites | C1 Carbonyl, C3 Carbonyl, C4 Methylene (B1212753), C6 Methylene |

Future Research Directions and Unaddressed Challenges

Development of Asymmetric Synthesis Routes to Enantiopure Derivatives

The creation of stereodefined organofluorine compounds is of paramount importance, as the spatial arrangement of atoms can dramatically influence the biological activity and material properties of a molecule. Currently, the synthesis of 2,2-difluorocyclohexane-1,3-dione (B7810504) typically yields a racemic mixture. The development of asymmetric routes to produce enantiopure derivatives of this compound is a critical and unaddressed challenge.

Future research should focus on organocatalytic methods, which have shown great promise in the enantioselective α-fluorination of cyclic ketones. rsc.orgresearchgate.netrsc.orgchemrxiv.org Strategies employing chiral primary amine catalysts, such as those derived from Cinchona alkaloids, could be adapted for the desymmetrization of a suitable precursor to 2,2-difluorocyclohexane-1,3-dione. rsc.orgresearchgate.netrsc.orgchemrxiv.org A potential approach involves the enantioselective monofluorination of a prochiral cyclohexanedione derivative, followed by a subsequent, non-stereoselective fluorination. The challenge lies in controlling the second fluorination to prevent the formation of undesired byproducts.

Furthermore, the development of one-pot fluorination and organocatalytic cascade reactions, such as the Robinson annulation, could provide a direct entry into complex, enantiomerically enriched fluorinated cyclohexenones derived from the title compound. rsc.org The synthesis of new chiral fluorinating reagents or the application of chiral phase-transfer catalysts could also be explored to induce asymmetry.

In-depth Mechanistic Studies of Novel Reactions Involving the Difluorodione

While the mechanism of electrophilic fluorination to form 2,2-difluorocyclohexane-1,3-dione has been proposed, the reactivity of the dione (B5365651) itself in novel transformations remains largely unexplored. The presence of the gem-difluoro group significantly alters the electronic properties of the carbonyl carbons, making them more electrophilic and influencing the acidity of the α-protons.

Future investigations should delve into the mechanistic details of reactions such as nucleophilic additions, condensations, and organocatalytic transformations. For instance, the reaction of the difluorodione with various nucleophiles could proceed through different pathways compared to its non-fluorinated counterpart. Mechanistic studies on the nucleophilic attack on the carbonyl group will be crucial for understanding and controlling the regioselectivity and stereoselectivity of such reactions. nih.gov

The exploration of palladium-catalyzed cross-coupling reactions involving the enolate of 2,2-difluorocyclohexane-1,3-dione with various electrophiles presents a promising avenue for C-C bond formation. rsc.org Detailed mechanistic studies, potentially employing computational methods, would be necessary to understand the role of the palladium catalyst and the influence of the gem-difluoro group on the reaction outcome. Additionally, investigating the potential for the difluorodione to participate in radical reactions, possibly initiated by photoredox catalysis, could unlock novel synthetic pathways. chemrxiv.org

Exploration of Solid-State Reactivity of the Hydrate (B1144303) Form

2,2-Difluorocyclohexane-1,3-dione is often isolated and stored as its hydrate. The influence of the crystalline environment and the water of hydration on the reactivity of the dione in the solid state is a fascinating and underexplored area. Solid-state reactions can offer advantages in terms of selectivity, efficiency, and reduced solvent waste.

Future research could investigate the potential for photochemical reactions of the hydrate in the solid state. Irradiation with UV light could induce Norrish-type reactions or other photochemical transformations that may differ from those observed in solution. researchgate.net The rigid environment of the crystal lattice could enforce specific conformations, leading to unique stereochemical outcomes.

Furthermore, the thermal behavior of the hydrate should be studied in detail. The controlled removal of the water of hydration could potentially lead to a reactive anhydrous form or trigger solid-state transformations. The reversible loss and formation of water clusters in crystalline solids has been observed in other systems and could be a relevant phenomenon for 2,2-difluorocyclohexane-1,3-dione hydrate. nih.gov Techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and variable-temperature X-ray diffraction would be invaluable in probing these processes.

Advanced Computational Design of Functionalized Analogues

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts. The application of advanced computational methods to design functionalized analogues of 2,2-difluorocyclohexane-1,3-dione with specific desired properties is a promising future direction.

Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structures of various substituted derivatives. This would allow for the prediction of how different functional groups would influence the reactivity of the dione, the stability of its enol form, and its interaction with biological targets or other molecules. For instance, computational screening could identify substituents that enhance the electrophilicity of the carbonyl groups for specific nucleophilic addition reactions.

Molecular docking studies could be used to design analogues with potential biological activity. By computationally screening libraries of virtual compounds based on the 2,2-difluorocyclohexane-1,3-dione scaffold against specific protein targets, promising candidates for synthesis and biological evaluation can be identified. This in silico approach can significantly accelerate the discovery of new bioactive molecules.

Synergistic Application of Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing reaction conditions and developing new synthetic methodologies. The synergistic application of various spectroscopic techniques for the real-time, in-situ monitoring of reactions involving 2,2-difluorocyclohexane-1,3-dione is a critical area for future research.

In-situ NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for monitoring the progress of fluorination reactions and subsequent transformations of the difluorodione. This technique allows for the direct observation of fluorine-containing intermediates and products, providing valuable kinetic and mechanistic data. The development of automated mixing devices for heterogeneous reactions within an NMR spectrometer would further enhance the utility of this technique.

The combination of in-situ FTIR spectroscopy with other techniques can provide complementary information. For example, monitoring the carbonyl stretching frequencies can give insights into the changes in the electronic environment of the dione during a reaction. The use of advanced techniques like ultrafast 2D NMR spectroelectrochemistry could even allow for the real-time monitoring of fast redox reactions involving the difluorodione.

Interactive Table of Research Focus Areas

| Research Direction | Key Objectives | Potential Methodologies |

| Asymmetric Synthesis | Develop routes to enantiopure derivatives. | Organocatalysis, Chiral Phase-Transfer Catalysis, One-Pot Cascade Reactions. |

| Mechanistic Studies | Elucidate mechanisms of novel reactions. | Kinetic Studies, Isotope Labeling, Computational Modeling (DFT). |

| Solid-State Reactivity | Investigate reactions of the hydrate form in the solid state. | Solid-State Photochemistry, TGA, DSC, Variable-Temperature XRD. |

| Computational Design | Design analogues with tailored properties. | Density Functional Theory (DFT), Molecular Docking. |

| Spectroscopic Monitoring | Monitor reactions in real-time for mechanistic insights. | In-situ NMR (¹⁹F, ¹H), In-situ FTIR, Ultrafast 2D NMR. |

Q & A

Q. What are the standard synthetic routes for preparing 2,2-difluorocyclohexane-1,3-dione hydrate, and how can reaction conditions be optimized?

The synthesis typically involves fluorination of cyclohexane-1,3-dione using fluorinating agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). Key steps include:

- Selective Fluorination : Reacting cyclohexane-1,3-dione with DAST at 0–5°C in anhydrous dichloromethane to introduce fluorine atoms at the 2-position .

- Hydration : The anhydrous product is treated with water to form the hydrate. Optimizing stoichiometry (e.g., 1:2 molar ratio of diketone to fluorinating agent) and reaction time (4–6 hours) improves yield (70–85%) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution (δ ≈ -120 ppm for CF₂ groups). ¹H NMR identifies hydrate protons (δ 4.5–5.0 ppm) .

- X-ray Crystallography : Resolves crystal structure, confirming the planar diketone core and hydrogen-bonded water molecules .

- IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 3300–3500 cm⁻¹ (O-H stretching) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but sparingly in water .

- Thermal Stability : Decomposes above 150°C; storage at 2–8°C under inert atmosphere is recommended .

- Reactivity : The fluorinated diketone undergoes nucleophilic substitution at the CF₂ group and participates in condensation reactions .

Q. How does this compound compare to non-fluorinated cyclohexanediones in reactivity?

Fluorination enhances electrophilicity at the diketone core, accelerating reactions like:

- Knoevenagel Condensation : With aldehydes to form α,β-unsaturated diketones.

- Michael Additions : Nucleophiles (e.g., amines) attack the β-carbon of the diketone .

Advanced Questions

Q. What mechanistic insights explain the compound’s role in enzyme inhibition studies?

The CF₂ group acts as a bioisostere for carbonyl groups, forming strong hydrogen bonds with enzyme active sites. For example:

- Enzyme Inhibition : In cyclooxygenase (COX) studies, the hydrated form mimics prostaglandin intermediates, competitively blocking substrate binding .

Q. How can synthesis be scaled while maintaining purity for high-throughput applications?

Q. What strategies resolve contradictions in reported biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.